REACTION_CXSMILES
|
[F:1][C:2]1([C:5]([OH:7])=O)[CH2:4][CH2:3]1.C(C1NC=CN=1)(C1NC=CN=1)=O.[NH2:20][C:21]1[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[N:25][CH:26]=1>C(Cl)Cl>[CH3:28][O:27][C:24]1[CH:23]=[CH:22][C:21]([NH:20][C:5]([C:2]2([F:1])[CH2:4][CH2:3]2)=[O:7])=[CH:26][N:25]=1
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
FC1(CC1)C(=O)O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with saturated sodium bicarbonate (50 ml ), 5% hydrochloric acid (20 ml ) and saturated sodium bicarbonate solution (25 ml )
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1)NC(=O)C1(CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |